Metabolic Stability: 13.8-Fold Longer Half-Life in Mouse Liver Microsomes vs. Lead Compound R-8i
Antitumor agent-129 (Compound 68) exhibits a dramatically extended metabolic half-life compared to the antecedent lead compound R-8i, directly addressing the primary liability of the chemical series. The half-life of Antitumor agent-129 in mouse liver microsomes (MLM) is 73.8 minutes, representing a 13.8-fold improvement over R-8i (T1/2 = 5.36 min) under identical assay conditions [1].
| Evidence Dimension | Metabolic half-life (T1/2) in mouse liver microsomes |
|---|---|
| Target Compound Data | T1/2 = 73.8 min |
| Comparator Or Baseline | R-8i (lead thiazolidin-4-one sulfone): T1/2 = 5.36 min |
| Quantified Difference | 13.8-fold longer half-life |
| Conditions | Mouse liver microsome (MLM) stability assay |
Why This Matters
A 13.8-fold increase in half-life translates to sustained drug exposure, reducing dosing frequency and enabling chronic in vivo efficacy studies that are unfeasible with rapidly cleared analogs like R-8i.
- [1] Chen X, Luo Z, Hu Z, Sun D, et al. Discovery of potent thiazolidin-4-one sulfone derivatives for inhibition of proliferation of osteosarcoma in vitro and in vivo. Eur J Med Chem. 2024; 265:116082. View Source
